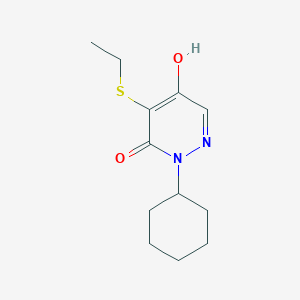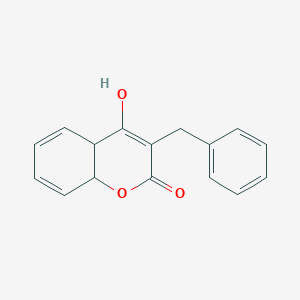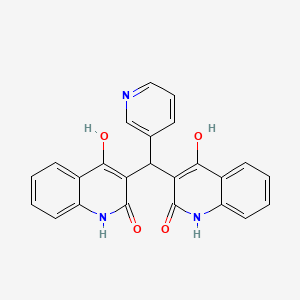
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone), also known as PMBQ, is a chemical compound that has gained significant attention in the field of scientific research. PMBQ belongs to the class of quinoline derivatives and has been reported to possess a wide range of biological activities.
Mecanismo De Acción
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) exerts its biological activities through multiple mechanisms of action. It has been reported to inhibit the activity of enzymes such as topoisomerase and DNA polymerase, which are crucial for the growth and replication of cancer cells. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has also been shown to modulate the expression of genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects:
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been reported to have numerous biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has also been reported to reduce the levels of reactive oxygen species, which are implicated in the development of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) is its broad-spectrum biological activities, which make it a potential candidate for the development of new drugs. However, the limitations of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) include its low solubility in water and its instability under certain conditions, which can affect its bioavailability and efficacy.
Direcciones Futuras
For the research of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) include the development of new synthesis methods to improve the yield and purity of the compound. The investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) in vivo is also necessary to understand its efficacy and safety. Furthermore, the identification of the molecular targets of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) and the elucidation of its mechanism of action will provide insights into the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) is a promising compound that possesses a wide range of biological activities. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a potential candidate for the development of new drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) have been discussed in this paper. Further research is necessary to fully understand the potential of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) involves the reaction of 3-pyridinecarboxaldehyde with 4-hydroxy-2(1H)-quinolinone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone). The yield of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of the catalyst used.
Aplicaciones Científicas De Investigación
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-3-ylmethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c28-21-14-7-1-3-9-16(14)26-23(30)19(21)18(13-6-5-11-25-12-13)20-22(29)15-8-2-4-10-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJMRTRHJNOSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CN=CC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Pyridin-3-ylmethanediyl)diquinoline-2,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

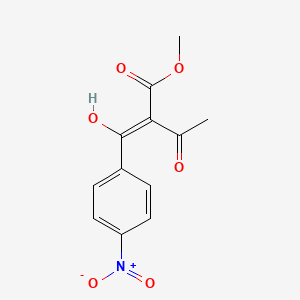

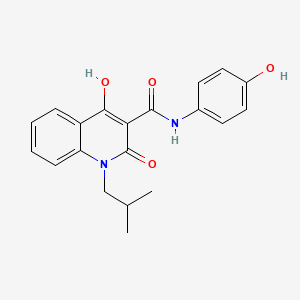
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
